Cas no 2357-39-3 (4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one)

4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one structure
2357-39-3 structure
商品名:4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one
CAS番号:2357-39-3
MF:C7H10NO2F3
メガワット:197.155
CID:1414726
PubChem ID:14290091

4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one 化学的及び物理的性質

名前と識別子

    • 2(5H)-Oxazolone, 3-(1-methylethyl)-5-(trifluoromethyl)-
    • 2-trifluoromethyl-4-isopropyl-Δ3-oxazolin-5-one
    • SCHEMBL6479582
    • Z1622686695
    • EN300-129059
    • 4-isopropyl-2-(trifluoromethyl)-2H-1,3-oxazol-5-one
    • AKOS033501991
    • 4-propan-2-yl-2-(trifluoromethyl)-2H-1,3-oxazol-5-one
    • 2357-39-3
    • CAA35739
    • AT23222
    • DB-167708
    • 4-Isopropyl-2-trifluoromethyl-1,3-oxazol-5(2H)-one
    • 4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one
    • 4-isopropyl-2-(trifluoromethyl)oxazol-5(2H)-one
    • インチ: InChI=1S/C7H8F3NO2/c1-3(2)4-5(12)13-6(11-4)7(8,9)10/h3,6H,1-2H3
    • InChIKey: TWLWBYBADKQLEE-UHFFFAOYSA-N
    • ほほえんだ: CC(C)C1=NC(OC1=O)C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 197.0664
  • どういたいしつりょう: 195.05071298g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 38.7Ų

じっけんとくせい

  • PSA: 29.54

4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-129059-10.0g
4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one
2357-39-3
10g
$3376.0 2023-06-08
Enamine
EN300-129059-1.0g
4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one
2357-39-3
1g
$785.0 2023-06-08
Chemenu
CM417446-250mg
4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one
2357-39-3 95%+
250mg
$469 2024-07-28
Enamine
EN300-129059-0.05g
4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one
2357-39-3
0.05g
$182.0 2023-06-08
Enamine
EN300-129059-0.1g
4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one
2357-39-3
0.1g
$272.0 2023-06-08
Enamine
EN300-129059-50mg
4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one
2357-39-3 90.0%
50mg
$182.0 2023-10-01
Enamine
EN300-129059-500mg
4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one
2357-39-3 90.0%
500mg
$613.0 2023-10-01
A2B Chem LLC
AV53146-1g
4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one
2357-39-3 90%
1g
$862.00 2024-04-20
A2B Chem LLC
AV53146-5g
4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one
2357-39-3 90%
5g
$2432.00 2024-04-20
1PlusChem
1P01A5ZU-5g
4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one
2357-39-3 95%
5g
$2877.00 2024-05-23

4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one 関連文献

4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-oneに関する追加情報

4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one (CAS No. 2357-39-3): A Comprehensive Overview

4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one (CAS No. 2357-39-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the oxazolone family and is characterized by its unique structural features, including a trifluoromethyl group and an isopropyl substituent. These features contribute to its diverse chemical properties and potential applications in drug discovery and development.

The chemical structure of 4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one (CAS No. 2357-39-3) consists of a five-membered oxazolone ring with a trifluoromethyl group at the 2-position and an isopropyl group at the 4-position. The presence of these functional groups imparts specific chemical reactivity and biological activity to the molecule. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties and can significantly influence the compound's lipophilicity and metabolic stability.

In recent years, there has been a growing interest in the use of 4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one (CAS No. 2357-39-3) as a building block in the synthesis of novel pharmaceuticals. Its unique structure makes it an attractive candidate for the development of drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases. For instance, studies have shown that compounds derived from this oxazolone scaffold exhibit potent antitumor activity by inhibiting key enzymes involved in cancer cell proliferation.

One of the key advantages of 4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one (CAS No. 2357-39-3) is its synthetic accessibility. The compound can be synthesized through a series of well-established organic reactions, making it readily available for further modification and optimization. This synthetic flexibility allows researchers to introduce various functional groups and substituents to tailor the compound's properties for specific therapeutic applications.

The biological activity of 4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one (CAS No. 2357-39-3) has been extensively studied in both in vitro and in vivo models. Preclinical studies have demonstrated that this compound exhibits high selectivity and potency against specific targets, such as kinases and proteases. These findings have paved the way for further clinical investigations to evaluate its safety and efficacy in human subjects.

In addition to its potential as a therapeutic agent, 4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one (CAS No. 2357-39-3) has also found applications in other areas of chemical research. For example, it has been used as a model compound to study the effects of trifluoromethyl substitution on molecular conformation and reactivity. These studies have provided valuable insights into the design of more effective drugs with improved pharmacological profiles.

The environmental impact of 4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one (CAS No. 2357-39-3) is another important consideration in its development and use. Researchers are actively investigating methods to synthesize this compound using green chemistry principles to minimize environmental footprint and ensure sustainable production processes.

In conclusion, 4-(propan-2-y l)-2-(trifluoromethyl)-2 , 5-dihydro -1 , 3 - ox az ol - 5 - one ( CAS No . 2 3 5 7 - 3 9 - 3 ) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile synthetic accessibility make it an attractive candidate for the development of novel therapeutics targeting a wide range of diseases. Ongoing research continues to uncover new applications and optimize its properties for clinical use.

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